Ethyl 2-cyano-2-(2-nitrophenyl)acetate

描述

Ethyl 2-cyano-2-(2-nitrophenyl)acetate (CAS: 65548-02-9) is a nitroaromatic ester with a cyano substituent at the α-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral stationary phases for (U)HPLC . Key characteristics include:

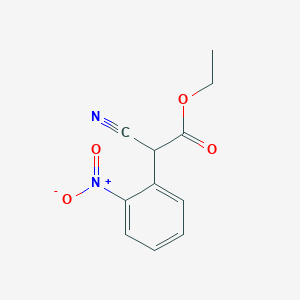

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQARWTQZEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372919 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-02-9 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

AS601245是通过多步合成过程合成的,包括苯并噻唑环的形成以及随后的官能化以引入嘧啶和吡啶部分。关键步骤包括:

苯并噻唑环的形成: 这涉及2-氨基苯硫酚与合适的腈的环化。

嘧啶部分的引入: 这是通过与氯嘧啶衍生物的亲核取代反应实现的。

吡啶部分的连接: 最后一步是在碱性条件下,将中间体与3-吡啶基乙胺反应.

工业生产方法

AS601245的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

AS601245主要发生:

取代反应: 嘧啶和吡啶部分可以参与亲核取代反应。

氧化和还原: 该化合物可以发生氧化和还原反应,尤其是在苯并噻唑环上.

常用试剂和条件

亲核取代: 常用试剂包括氢化钠 (NaH) 和碳酸钾 (K2CO3),在极性非质子溶剂如二甲基甲酰胺 (DMF) 中。

氧化: 可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等试剂。

主要产物

科学研究应用

AS601245具有广泛的科学研究应用:

化学: 它被用作研究JNK信号通路的工具化合物。

生物学: AS601245用于细胞生物学研究其对细胞增殖、凋亡和分化的影响.

作用机制

AS601245通过选择性抑制c-Jun NH2末端激酶 (JNK) 的活性来发挥其作用。这种抑制阻止了c-Jun的磷酸化和激活,c-Jun是参与调节与炎症、凋亡和细胞增殖相关的基因的关键转录因子。 通过阻断JNK活性,AS601245调节各种细胞过程,从而发挥其抗炎和神经保护作用 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(5-Chloro-2-Nitrophenyl)-2-Cyanoacetate (CAS: 916156-50-8)

- Molecular formula : C₁₁H₉ClN₂O₄

- This compound is used in pharmaceutical intermediates .

- Applications : Comparable to the parent compound but tailored for halogenated drug precursors.

Ethyl 2-(4-Chloro-2-Nitrophenyl)Acetate (CAS: 108274-38-0)

- Molecular formula: C₁₀H₁₀ClNO₄

- Key differences: Lacks the cyano group but retains the nitro and chloro substituents. The absence of the cyano group reduces steric hindrance, favoring reactions like ester hydrolysis .

Functional Group Modifications

Ethyl 2-[(2-Nitrophenyl)Amino]Acetate (CID 21555)

- Molecular formula : C₁₀H₁₂N₂O₄

- Key differences: Replacement of the cyano group with an amino moiety alters electronic properties, making it more nucleophilic. This compound is a precursor for urea derivatives .

- Synthesis : Achieved via alkylation of 2-nitroaniline with ethyl bromoacetate.

Ethyl 2-Nitro-2-Phenylacetate Derivatives

- Example : Ethyl 2-nitro-2-(p-tolyl)acetate

- Key differences: The nitro group replaces the cyano substituent, enabling reduction to α-ketoesters or nitromethanes. For instance, reduction yields ethyl 2-oxo-2-(p-tolyl)acetate (67% yield) .

- Applications: Used in the synthesis of α-amino acids and bioactive ketones .

Ethyl 2-Cyano-2-(4-Nitrophenylsulfonyloxyimino)Acetate (4-NBsOXY)

- Key differences: Incorporates a sulfonyloxyimino group, enabling Lossen rearrangement for hydroxamic acid and urea synthesis.

- Advantages : Suppresses racemization and allows one-pot conversion of carboxylic acids to ureas .

- Comparison : Unlike the parent compound, 4-NBsOXY is a specialized coupling reagent rather than a synthetic intermediate.

Data Table: Structural and Functional Comparison

生物活性

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with significant biological activity, primarily due to its structural features that include cyano and nitrophenyl groups. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- CAS Number : 65548-02-9

- Physical Form : Solid

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of coupling agents such as dicyclohexyl carbodiimide (DCC) and dimethylformamide (DMF).

- Optimization Techniques : Industrial production often utilizes automated reactors to enhance yield and purity through continuous flow systems.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The cyano and nitrophenyl groups facilitate interactions with various biological targets, influencing cellular processes such as:

- Cell Proliferation : Studies indicate that the compound can modulate cell growth pathways.

- Apoptosis : It has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

- Differentiation : The compound may influence cellular differentiation processes.

Case Studies

- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by inhibiting inflammatory pathways associated with neurodegenerative diseases. This was evidenced by reduced levels of pro-inflammatory cytokines in treated neuronal cells.

- Anti-inflammatory Activity : Research has shown that the compound effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating inflammation and apoptosis. This inhibition leads to decreased expression of inflammatory mediators .

- Antitumor Activity : this compound has been evaluated for its antitumor potential against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl cyano(4-nitrophenyl)acetate | Moderate anti-inflammatory effects | Different nitro group position |

| Ethyl cyano(3-nitrophenyl)acetate | Limited studies on neuroprotective effects | Variation in phenyl substitution |

| Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate | Potential for diverse bioactivity due to hydrazone linkage | Unique hydrazone functionality |

Applications in Scientific Research

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It is utilized as a precursor for synthesizing novel drugs targeting inflammatory and neurodegenerative diseases.

- Chemical Synthesis : Acts as a versatile building block for creating complex organic molecules and heterocycles.

- Agricultural Chemistry : Its derivatives are explored for use in agrochemicals due to their biological activity against plant pathogens.

常见问题

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-cyano-2-(2-nitrophenyl)acetate?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related cyanoacetate ester (ethyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate) was hydrolyzed under acidic conditions (H₂SO₄, glacial acetic acid/water) to yield α-ketoesters . Similar routes may apply, with nitro-substituted aryl halides reacting with ethyl cyanoacetate. also highlights oximation and reduction steps for structurally analogous compounds .

Q. How is this compound characterized in academic research?

- Answer: Characterization relies on spectroscopic methods. For instance, ¹H NMR of related 2-nitroacetates shows aromatic protons (δ 7.47–7.92 ppm) and ethoxy groups (δ 4.45 ppm, q, J = 7.2 Hz) . IR spectroscopy confirms cyano (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches. Mass spectrometry further validates molecular weight.

Q. What are the primary applications of this compound in organic synthesis?

- Answer: It serves as a precursor for α-ketoesters and aryl nitromethanes via hydrolysis or reduction (e.g., nitro group conversion to amino) . Derivatives like o-NosylOXY are used as recyclable coupling reagents for peptide synthesis, minimizing racemization and waste .

Advanced Questions

Q. How does this compound enhance sustainability in coupling reactions?

- Answer: Derivatives such as o-NosylOXY generate recoverable by-products (e.g., 2-nitrophenylsulfonic acid), which can be reused to synthesize fresh reagent. This reduces waste and costs compared to traditional reagents like HOBt .

Q. What mechanistic insights explain its efficacy in suppressing racemization during peptide synthesis?

- Answer: The nitro group increases electrophilicity, stabilizing active ester intermediates and accelerating coupling. Oxyma-based reagents (structurally similar) buffer reaction media, preventing base-mediated side reactions like aspartimide formation .

Q. How can reaction conditions be optimized for synthesizing α-ketoesters from this compound?

- Answer:

- Acidic Hydrolysis: Use H₂SO₄ in acetic acid/water (reflux, 10+ hours) .

- Oxidative Methods: Catalytic oxidation with transition metals (e.g., FeCl₃) under inert atmospheres.

- Monitoring: Track progress via TLC (Rf shift) or HPLC. Adjust stoichiometry and temperature to minimize overhydrolysis.

Q. What challenges arise in scaling up its use for industrial research, and how are they addressed?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。